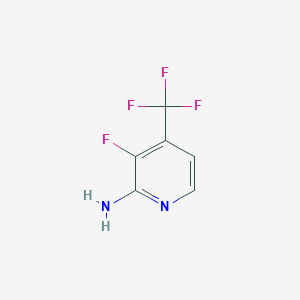

3-Fluoro-4-(trifluorometil)piridin-2-amina

Descripción general

Descripción

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability .

Aplicaciones Científicas De Investigación

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, often involves vapor-phase reactions at high temperatures with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination using iron fluoride at temperatures above 300°C can yield high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions, such as room temperature to 80°C, in solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. For example, in pharmaceuticals, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and an amine group on the pyridine ring.

2-Fluoro-4-(trifluoromethyl)pyridine: Similar to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, this compound is used in the preparation of aminopyridines and as a catalytic ligand.

Uniqueness

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it valuable in the design of novel pharmaceuticals and agrochemicals .

Actividad Biológica

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in pain management and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is characterized by a pyridine ring with fluorine and trifluoromethyl groups that enhance its lipophilicity and biological activity. The presence of these groups is crucial for its interaction with biological targets.

TRPV1 Antagonism

One of the primary biological activities of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is its role as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is implicated in pain signaling and inflammatory responses.

Key Findings:

- Potency: In studies, derivatives of this compound exhibited high potency against TRPV1, with some compounds showing Ki values as low as 0.2 nM, indicating strong antagonistic effects against capsaicin-induced activation .

- Mechanism: Molecular modeling has suggested that specific hydrophobic interactions between the compound and TRPV1 are critical for its antagonistic activity, enhancing its potential as an analgesic agent .

Anticancer Activity

Research has also explored the anticancer properties of compounds related to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.

Case Study:

- A study involving piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds induced apoptosis and showed better efficacy than standard chemotherapy agents like bleomycin .

Structure-Activity Relationships (SAR)

The SAR analysis has been pivotal in understanding how modifications to the core structure influence biological activity.

| Compound | Modification | TRPV1 Ki (nM) | Comments |

|---|---|---|---|

| Parent Compound | None | 20 | Baseline potency |

| Compound 49S | Amino substitution | 0.2 | Enhanced potency due to hydrophobic interactions |

| Compound 9 | Aryl substitution | <10 | Significant anti-allodynic effects in animal models |

These findings illustrate that strategic modifications can lead to substantial improvements in biological activity, particularly in targeting pain pathways.

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFTHGYNUOCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.